

An In-depth Technical Guide to Methyl 4-methoxy-2-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 4-methoxy-2-nitrobenzoate

Cat. No.: B066586

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This technical guide provides a comprehensive overview of **Methyl 4-methoxy-2-nitrobenzoate**, a pivotal chemical intermediate in organic synthesis and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role in creating complex, biologically active molecules.

Core Properties of Methyl 4-methoxy-2-nitrobenzoate

Methyl 4-methoxy-2-nitrobenzoate is a versatile organic compound valued for its unique molecular structure, which incorporates methoxy and nitro groups that enhance its reactivity.^[1] These features make it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1]

A summary of its key quantitative and qualitative properties is presented below for easy reference.

Property	Value	Reference
Molecular Weight	211.17 g/mol	[1][2]
Molecular Formula	C ₉ H ₉ NO ₅	[1][2]
CAS Number	181871-73-8	[1][2]
Appearance	Brown solid	[1]
Purity	≥ 97% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

Applications in Research and Development

The strategic placement of functional groups on the benzene ring of **Methyl 4-methoxy-2-nitrobenzoate** makes it a valuable precursor in several fields:

- **Synthetic Chemistry:** It serves as a crucial intermediate for synthesizing a range of pharmaceuticals and agrochemicals, enabling the development of novel drugs and crop protection agents.[1] Its structure is a key building block for creating more complex, biologically active molecules.[1][3]
- **Medicinal Chemistry:** The compound and its derivatives are utilized in the synthesis of molecules that act as enzyme inhibitors and receptor modulators.[4] The methoxy and nitro groups can significantly influence a molecule's affinity and selectivity for its biological target. [4] For instance, derivatives have been explored for their potential in inducing apoptosis in cancer cell lines.[3]
- **Analytical Chemistry:** It is employed as a reference standard in chromatographic techniques, aiding scientists in the accurate identification and quantification of other compounds within complex mixtures.[1]
- **Material Science:** Researchers are exploring its potential in the creation of advanced materials, such as polymers with enhanced properties for use in coatings and adhesives.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following sections provide protocols for the synthesis and analysis of nitrobenzoate derivatives.

This protocol outlines a general method for the nitration of a substituted methyl benzoate, a common reaction type for producing compounds structurally related to **Methyl 4-methoxy-2-nitrobenzoate**. This specific example details the synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[5]

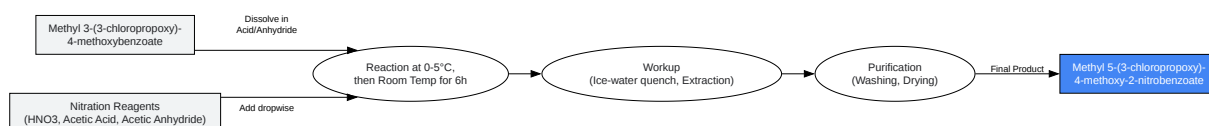
Materials:

- Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
- Nitric acid (66%)
- Acetic acid
- Acetic anhydride
- Ice-water
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Prepare a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).[5]
- Cool the solution to 0-5 °C.[5]
- Add nitric acid (84.5 mL, 66%) dropwise to the cooled solution.[5]
- Stir the mixture at room temperature for 6 hours.[5]

- Slowly pour the reaction mixture into ice-water (2 L).[5]
- Extract the aqueous mixture with ethyl acetate (4 x 200 mL).[5]
- Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (2 x 100 mL).[5]
- Dry the organic phase over anhydrous Na₂SO₄. [5]
- Filter and concentrate the solution to yield the product.



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Caption: Synthetic workflow for the nitration of a substituted methyl benzoate.

This protocol provides a general method for the analysis of semi-volatile nitroaromatic compounds like **Methyl 4-methoxy-2-nitrobenzoate** using GC-MS.[6]

1. Sample Preparation:

- Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[6]
- If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.[6]

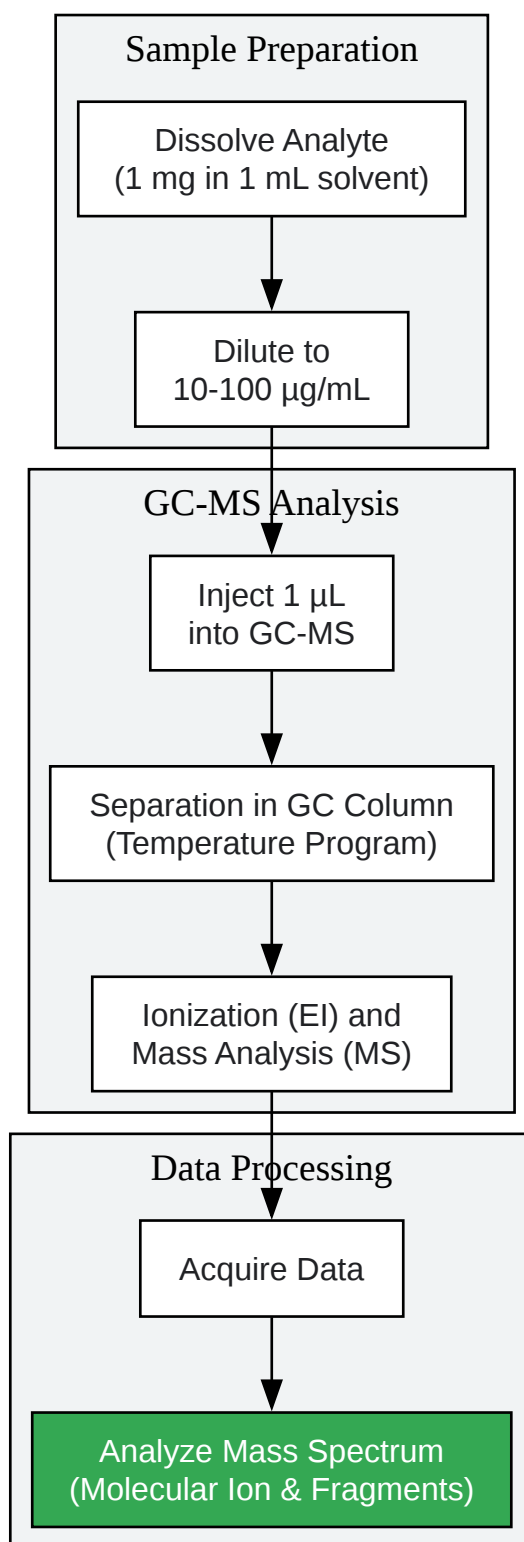
2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.[6]

- Mass Spectrometer: Agilent 5977A MSD or equivalent.[6]
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.[6]
- Injector: Split/splitless injector with an injection volume of 1 μ L.[6]
- Oven Temperature Program:
 - Initial temperature: 70 $^{\circ}$ C, hold for 2 minutes.[6]
 - Ramp: Increase to 280 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min.[6]
 - Final hold: Hold at 280 $^{\circ}$ C for 5 minutes.[6]
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
 - Mass Range: m/z 40-550.[6]
 - Ion Source Temperature: 230 $^{\circ}$ C.[6]
 - Quadrupole Temperature: 150 $^{\circ}$ C.[6]

3. Data Acquisition and Analysis:

- Acquire data using the instrument's software.[6]
- Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns to confirm the structure.



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Caption: General workflow for the GC-MS analysis of a nitroaromatic compound.

Conclusion

Methyl 4-methoxy-2-nitrobenzoate is a compound of significant interest to the chemical and pharmaceutical industries. Its versatile structure serves as a foundational element for the synthesis of a wide array of complex organic molecules. The methodologies and data presented in this guide underscore its importance and provide a framework for its application in advanced research and development.

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